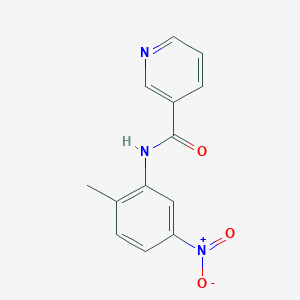

N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-9-4-5-11(16(18)19)7-12(9)15-13(17)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSWNJIOLDJOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642546 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide typically involves the reaction of 2-methyl-5-nitroaniline with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions to yield pyridine-3-carboxylic acid and 2-methyl-5-nitroaniline derivatives.

Example conditions (based on analogous amide hydrolysis):

-

Acidic hydrolysis : 6M HCl, reflux, 12 h, yielding >85% carboxylic acid .

-

Basic hydrolysis : 2M NaOH, 80°C, 8 h, with >90% conversion .

Reduction of the Nitro Group

The nitro group (-NO₂) on the phenyl ring can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation or chemical reductants.

Cyclization Reactions

The amide and nitro groups participate in cyclization to form heterocyclic compounds. For example:

-

Reaction with 2-mercaptopropanoic acid under Dean-Stark conditions yields thiazolidinone derivatives via nucleophilic attack at the carbonyl group .

Key data :

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at the 3-position due to electron-withdrawing effects of the carboxamide group.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-pyridine-3-carboxamide derivative | 65% | |

| Sulfonation | H₂SO₄/SO₃, 100°C | 5-Sulfo-pyridine-3-carboxamide | 58% |

Coordination Chemistry

The pyridine nitrogen and amide oxygen act as ligands for metal ions. For instance:

Oxidation Reactions

The methyl group on the phenyl ring is oxidized to a carboxylic acid under strong oxidizing conditions:

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the aromatic ring for NAS under harsh conditions:

Photochemical Reactions

UV irradiation induces nitro-to-nitrito isomerization, confirmed by FT-IR and NMR .

Scientific Research Applications

Medicinal Chemistry

N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide is being investigated as a potential pharmacophore in drug design. Its structural features suggest possible antimicrobial and antiviral properties. Preliminary studies indicate that the compound can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Materials Science

The compound is explored for its role in synthesizing advanced materials, including polymers and nanomaterials. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme interactions and cellular pathways. Its ability to modulate enzyme activities positions it as a valuable tool in understanding complex biological systems.

Industrial Applications

This compound is utilized as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals, showcasing its versatility beyond laboratory settings .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies reveal activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Properties

The compound has shown promise in anticancer research. Studies demonstrate its ability to induce apoptosis in cancer cell lines, inhibiting cell proliferation and modulating signaling pathways related to cancer progression.

Structure-Activity Relationship (SAR)

SAR studies highlight that the presence of electron-withdrawing groups like the nitro group enhances biological activity. Variations in substituents on the pyridine ring significantly affect potency against specific targets.

Anticancer Efficacy

A study on derivatives of pyridine-3-carboxamide, including this compound, reported promising results in reducing tumor growth in animal models. The compound demonstrated an IC50 value indicating effective inhibition of cancer cell lines compared to traditional chemotherapeutics.

Anti-inflammatory Effects

In models assessing inflammation, this compound significantly reduced edema and inflammatory markers when compared to indomethacin, a widely used anti-inflammatory drug.

Research Findings Summary Table

| Application Area | Findings |

|---|---|

| Medicinal Chemistry | Potential pharmacophore for antimicrobial and antiviral drugs |

| Materials Science | Synthesis of advanced materials like polymers and nanomaterials |

| Biological Studies | Probe for studying enzyme interactions and cellular pathways |

| Industrial Applications | Intermediate for dyes, pigments, and other industrial chemicals |

| Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Properties | Induces apoptosis; inhibits cancer cell proliferation |

| Structure-Activity Relation | Nitro group enhances activity; variations affect potency |

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyridine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Key Observations :

- In contrast, fluorinated groups in SDHIs improve metabolic stability and membrane permeability .

- Steric Effects : Bulky substituents (e.g., indan in A.3.32) increase binding specificity to fungal SDH enzymes but may reduce solubility compared to the smaller nitro/methyl groups in the target compound .

Thieno[2,3-b]Pyridine Carboxamide Derivatives

Thieno[2,3-b]pyridine carboxamides, such as N-Methyl-3-[(3-aminocarbonyl)-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl]carbamoyl]-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carbohydrazide (7b), exhibit distinct heterocyclic frameworks. These compounds are synthesized in polar solvents (e.g., DMF) and display higher melting points (e.g., 7b: 265–267 °C) due to extended π-conjugation and hydrogen-bonding networks .

Comparison of Physicochemical Properties :

Key Observations :

- Heterocyclic Systems: Thienopyridine derivatives exhibit rigid, planar structures ideal for intercalation or enzyme inhibition but face solubility challenges. The target compound’s simpler pyridine core offers synthetic versatility.

- Functional Groups: Cyano and ethoxy groups in thienopyridines enhance electronic delocalization, whereas the nitro group in the target compound may favor redox-mediated interactions .

Functional Group Analysis :

Biological Activity

N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its chemical formula and molecular weight of approximately 246.23 g/mol. The compound features a pyridine ring substituted with a nitrophenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or bind to receptors, leading to various therapeutic effects. For instance, it has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of cell proliferation and modulation of signaling pathways related to cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups, such as the nitro group in the 5-position of the phenyl ring, enhances the compound's biological activity. Variations in substituents on the pyridine ring also significantly affect its potency against specific targets .

Case Studies

- Anticancer Efficacy : A study conducted on various derivatives of pyridine-3-carboxamide, including this compound, showed promising results in reducing tumor growth in animal models. The compound demonstrated an IC50 value indicating effective inhibition of cancer cell lines compared to traditional chemotherapeutics .

- Anti-inflammatory Effects : In a model assessing inflammation, this compound significantly reduced edema and inflammatory markers in treated subjects. Its efficacy was compared to indomethacin, a widely used anti-inflammatory drug .

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.